(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, van der Waals interactions, and covalent bonds with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
- (5Z)-5-({3-CHLORO-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-HYDROXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness: The unique combination of chloro, methoxy, and phenoxy groups in (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H25ClN2O7 |
---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H25ClN2O7/c1-17-4-8-21(9-5-17)37-12-13-38-25-23(29)15-18(16-24(25)36-3)14-22-26(32)30-28(34)31(27(22)33)19-6-10-20(35-2)11-7-19/h4-11,14-16H,12-13H2,1-3H3,(H,30,32,34)/b22-14- |
InChI Key |
GGOPJZDMFDWAIM-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
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